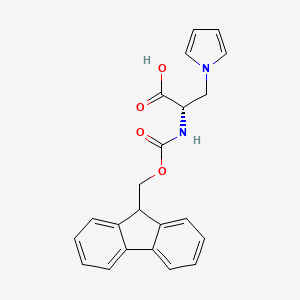

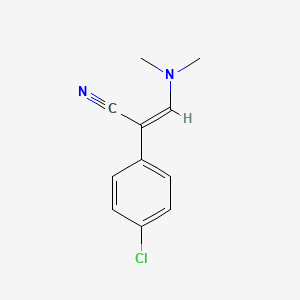

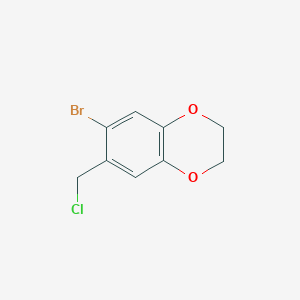

N-(2-cyanophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-cyanophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as Sunitinib, is a small molecule inhibitor that has been used in cancer treatment. This drug has shown promising results in the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. The purpose of

科学的研究の応用

Cellular Energy Metabolism and Cytoprotection

Nicotinamide participates in the cellular energy metabolism that directly impacts physiology, influencing oxidative stress and modulating pathways tied to cellular survival and death. In conditions involving immune system dysfunction, diabetes, and aging-related diseases, nicotinamide serves as a cytoprotectant by blocking cellular inflammatory activation and apoptotic processes. This indicates a potential for N-(2-cyanophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide to influence similar pathways due to its structural relation to nicotinamide (Maiese et al., 2009).

Fluorescent Analogs and Biochemical Research

The development of fluorescent analogs of nicotinamide adenine dinucleotide (NAD), such as nicotinamide 1,N(6)-ethenoadenine dinucleotide, illustrates the compound's utility in biochemical and physiological research. These analogs aid in studying cellular processes, including enzymatic reactions and metabolic pathways. This suggests that derivatives of nicotinamide, including N-(2-cyanophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, could be useful in creating novel probes for biochemical research (Barrio et al., 1972).

Role in NAD Biosynthesis and Disease Modulation

Nicotinamide phosphoribosyltransferase (NAMPT) is crucial in converting nicotinamide to nicotinamide adenine dinucleotide, an essential molecule in cellular metabolism. NAMPT's role in regulating nicotinamide adenine dinucleotide–consuming enzymes underscores the importance of nicotinamide in therapeutic interventions for diseases involving NAD metabolism (Tolstikov et al., 2014). This points to potential research applications of N-(2-cyanophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide in studying NAD biosynthesis and its implications in disease.

Dermatological Applications

Nicotinamide has been explored for various dermatological applications, including cancer prophylaxis and the treatment of skin disorders. Its role in enhancing DNA repair and modulating immune responses in skin cells suggests potential dermatological research applications for related compounds (Forbat et al., 2017).

特性

IUPAC Name |

N-(2-cyanophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c18-9-12-3-1-2-4-15(12)20-17(21)13-5-6-16(19-10-13)22-14-7-8-23-11-14/h1-6,10,14H,7-8,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOKRPZTVBAQOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2598383.png)

![Ethyl 6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2598384.png)

![N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide](/img/structure/B2598385.png)

![Tert-butyl N-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]carbamate](/img/structure/B2598386.png)

![N-(4-butylphenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2598391.png)

![methyl 4-(7-(2,5-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2598394.png)